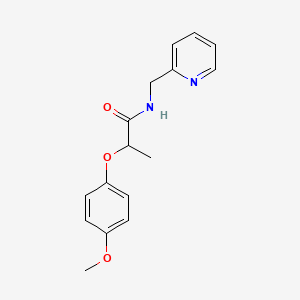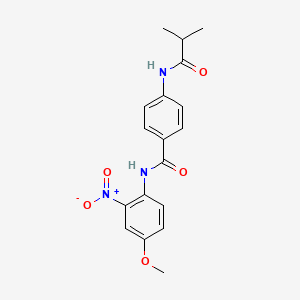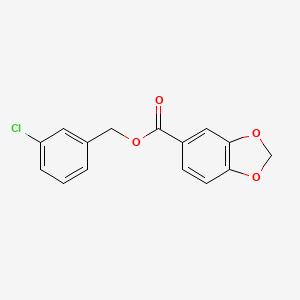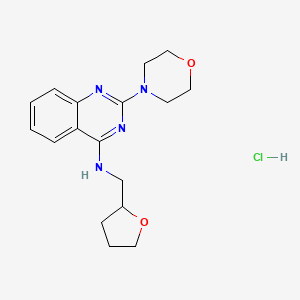![molecular formula C20H24N2O4 B4105335 N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide
Descripción general
Descripción
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide, also known as MPAPB, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. MPAPB is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH by MPAPB leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body.
Mecanismo De Acción
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to bind to cannabinoid receptors in the brain and modulate a variety of physiological processes.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide as a research tool is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide is its potential for off-target effects. It is important to carefully control for these effects in experiments using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide.
Direcciones Futuras
There are several future directions for research on N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide. One area of interest is the potential use of N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide as a therapeutic agent for conditions such as pain and anxiety. Additionally, further research is needed to better understand the effects of N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide on the brain and body, as well as its potential for off-target effects. Finally, the development of more selective and potent inhibitors of FAAH may lead to the development of more effective research tools and therapeutic agents.
Aplicaciones Científicas De Investigación
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been studied for its potential use as a research tool in the field of neuroscience. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenoxy)propanoylamino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)14(2)26-16-12-10-15(25-3)11-13-16/h5-6,8-14H,4,7H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCKHYFPORTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({6-[2-(4-bromophenoxy)ethoxy]-3-pyridazinyl}oxy)-N'-ethyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4105260.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)butanamide](/img/structure/B4105263.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4105270.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4105282.png)
![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105290.png)

![7-(3-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4105313.png)

![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4105348.png)
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole](/img/structure/B4105352.png)

